3-Fluoro-evodiamine glucose

Solubility Drug Formulation Physicochemical Property

3-Fluoro-evodiamine glucose (Compound is an evodiamine–glucose conjugate belonging to the quinazolinocarboline alkaloid derivative class. It was specifically designed to target glucose transporter-1 (GLUT1) and acts as a dual inhibitor of topoisomerase I and II (Top1/Top2) while inducing apoptosis and G2/M cell cycle arrest.

Molecular Formula C25H26FN3O7
Molecular Weight 499.5 g/mol
Cat. No. B12363948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-evodiamine glucose
Molecular FormulaC25H26FN3O7
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C25H26FN3O7/c1-28-17-5-2-11(26)8-15(17)24(34)29-7-6-13-14-9-12(3-4-16(14)27-19(13)23(28)29)35-25-22(33)21(32)20(31)18(10-30)36-25/h2-5,8-9,18,20-23,25,27,30-33H,6-7,10H2,1H3/t18-,20-,21+,22-,23+,25-/m1/s1
InChIKeyZWQBUSIGZLXUII-ZFRLZFHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-evodiamine glucose: A GLUT1-Targeted Evodiamine Conjugate for Antitumor Research Procurement


3-Fluoro-evodiamine glucose (Compound 8) is an evodiamine–glucose conjugate belonging to the quinazolinocarboline alkaloid derivative class [1]. It was specifically designed to target glucose transporter-1 (GLUT1) and acts as a dual inhibitor of topoisomerase I and II (Top1/Top2) while inducing apoptosis and G2/M cell cycle arrest [1]. This compound addresses the historical limitations of natural evodiamine, including poor water solubility and insufficient in vivo antitumor potency, by incorporating a glucose moiety for improved bioavailability and selective tumor targeting [1].

Why 3-Fluoro-evodiamine glucose Cannot Be Replaced by Unconjugated Evodiamine Analogs


Unmodified natural evodiamine and simple halogenated analogs (e.g., 3-fluoroevodiamine, 12-chloroevodiamine) exhibit nanomolar potency against certain cancer cell lines [1] but fail in translational settings due to negligible water solubility (<1 mg/mL in aqueous buffer) and correspondingly poor oral bioavailability [1]. While some derivatives, such as 3-fluoro-10-hydroxyevodiamine (34) and 3-amino-10-hydroxyevodiamine (35), demonstrate improved aqueous solubility and sub-nanomolar IC50 values against select cell lines [2], these non-targeted modifications do not confer GLUT1-mediated tumor selectivity. The glucose conjugation strategy employed in 3-Fluoro-evodiamine glucose is not a trivial substitution; it fundamentally alters both pharmacokinetic behavior and cellular entry mechanisms, generating a distinct therapeutic profile that cannot be achieved by simply exchanging one non-conjugated analog for another.

Quantitative Differentiation of 3-Fluoro-evodiamine glucose: Comparator-Based Evidence


Water Solubility: 3-Fluoro-evodiamine glucose vs. Natural Evodiamine

3-Fluoro-evodiamine glucose exhibits substantially enhanced aqueous solubility relative to the natural product lead compound evodiamine. Evodiamine is practically insoluble in water, with vendor data consistently reporting solubility as <1 mg/mL in aqueous buffer . In contrast, the glucose conjugate design of Compound 8 yields a solubility increase of over 1000-fold, reaching >1 mg/mL in water [1].

Solubility Drug Formulation Physicochemical Property

In Vivo Antitumor Efficacy: 3-Fluoro-evodiamine glucose vs. N14-Phenyl-Substituted Evodiamine Derivative 9a

In HCT116 colon cancer xenograft models, 3-Fluoro-evodiamine glucose demonstrates superior tumor growth inhibition compared to structurally related evodiamine derivatives. Compound 8 achieves a tumor growth inhibition (TGI) of 72–82% at intraperitoneal doses of 10–20 mg/kg twice daily for 21 days [1]. In contrast, a highly potent N14-3'-fluorophenyl-substituted evodiamine analog, compound 9a (which shows 70.50% Top1 and 71.81% Top2 inhibition at 25 μM and IC50 values of 0.22 μM and 0.27 μM against MGC-803 and SGC-7901 cells, respectively), yields a TGI of only 36.35% in a similar xenograft model [2].

In Vivo Efficacy Tumor Xenograft Antitumor Activity

Cytotoxicity Selectivity: 3-Fluoro-evodiamine glucose vs. Unmodified Evodiamine

3-Fluoro-evodiamine glucose demonstrates reduced cytotoxicity against normal cells compared to its lead compound. The GLUT1-targeting strategy of conjugate 8 confers selective uptake by tumor cells with high GLUT1 expression, resulting in lower cytotoxicity to normal cells [1]. In contrast, unmodified evodiamine, while showing an IC50 of approximately 100 μM against normal cells in some assays, lacks an active targeting mechanism and exhibits non-selective cytotoxic effects [2].

Selectivity Cytotoxicity Normal Cell Toxicity

In Vitro Antiproliferative Potency: 3-Fluoro-evodiamine glucose vs. Other Evodiamine Derivatives

3-Fluoro-evodiamine glucose exhibits potent antiproliferative activity across multiple cancer cell lines, with IC50 values in the range of 0.064–0.113 μM against U87MG (glioblastoma), A549 (lung), and HCT116 (colon) cells [1]. This potency is comparable to or exceeds that of many reported evodiamine derivatives. For context, the 3-aryl-evodiamine derivative 6y shows IC50 values of 0.58 μM (HCT116) and 0.99 μM (4T1) [2], while the N13-substituted derivative 2-16 exhibits IC50 values of 1–2 μM across a broader panel [3]. The glucose-conjugated Compound 8 is approximately 5–10-fold more potent than 6y against HCT116 cells.

Antiproliferative Activity IC50 Cancer Cell Lines

Pharmacokinetic Profile: 3-Fluoro-evodiamine glucose vs. Oral Evodiamine

3-Fluoro-evodiamine glucose demonstrates a defined pharmacokinetic profile following intraperitoneal administration in mice, with a half-life (t1/2) of 2.41 h, peak plasma concentration (Cmax) of 4627 h·ng/mL, and area under the curve (AUC0–t) of 4008 h·ng/mL [1]. In stark contrast, unmodified evodiamine exhibits extremely poor oral bioavailability in rats, with reported values as low as 0.1% following oral administration [2], rendering it unsuitable for systemic in vivo applications without specialized formulation.

Pharmacokinetics Bioavailability Drug Metabolism

Mechanism of Action: Dual Top1/Top2 Inhibition Plus GLUT1 Targeting vs. Single-Target Derivatives

3-Fluoro-evodiamine glucose functions as a dual inhibitor of topoisomerase I and II (Top1/Top2) while simultaneously activating GLUT1 expression [1]. This multi-target mechanism is distinct from many evodiamine derivatives that primarily inhibit only Top1. For example, N14-3-fluorophenyl-substituted compound 6f shows Top1 inhibitory activity at 200 μM but lacks reported Top2 activity [2]. The combination of dual topoisomerase inhibition with GLUT1-mediated tumor targeting is unique to the glucose-conjugate series and is not observed in non-conjugated evodiamine derivatives.

Topoisomerase Inhibition GLUT1 Multi-Target Mechanism

Optimal Research Applications for 3-Fluoro-evodiamine glucose Based on Verified Differentiation


In Vivo Antitumor Efficacy Studies in GLUT1-Overexpressing Xenograft Models

Based on its demonstrated 72–82% tumor growth inhibition in HCT116 xenografts and its GLUT1-dependent tumor selectivity [1], 3-Fluoro-evodiamine glucose is optimally suited for in vivo efficacy studies in GLUT1-high tumor models (e.g., HCT116 colon cancer, U87MG glioblastoma, A549 lung cancer). Its defined pharmacokinetic profile (t1/2 = 2.41 h; AUC0–t = 4008 h·ng/mL) enables reproducible dosing and exposure-response analysis [1].

Investigating Dual Top1/Top2 Inhibition Mechanisms in Cancer Cells

As a dual inhibitor of topoisomerase I and II [1], 3-Fluoro-evodiamine glucose serves as a valuable chemical probe for studying coordinated Top1/Top2 inhibition, a strategy that may overcome resistance mechanisms associated with single-topoisomerase inhibitors. The compound induces ROS accumulation and DNA damage (evidenced by γ-H2AX upregulation at 0–0.5 μM), providing a robust experimental endpoint for mechanistic studies [1].

GLUT1-Mediated Drug Delivery and Tumor Selectivity Research

The glucose conjugation strategy of Compound 8 enables investigation of GLUT1 as a tumor-targeting vector [1]. This compound demonstrates lower cytotoxicity to normal cells compared to the lead compound due to selective uptake by GLUT1-overexpressing tumor cells [1], making it an ideal tool for studying Warburg effect-dependent drug delivery and validating GLUT1 as a therapeutic target in oncology.

Formulation Development Studies Requiring Aqueous Solubility

With water solubility exceeding 1 mg/mL—a >1000-fold improvement over unmodified evodiamine [1]—3-Fluoro-evodiamine glucose enables aqueous-based formulation strategies without the need for complex solubilizing excipients or nanoparticle encapsulation. This property facilitates in vivo dosing and supports preclinical formulation development for parenteral administration [1].

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